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molecular formula C11H14O3 B8709998 2-hydroxy-2-(2,4,5-trimethylphenyl)acetic Acid

2-hydroxy-2-(2,4,5-trimethylphenyl)acetic Acid

Cat. No. B8709998
M. Wt: 194.23 g/mol
InChI Key: MLIACTPSDQUOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07019166B2

Procedure details

Finally, a further possibility for preparing 2,4,5-trimethylphenylacetic acid is to initially react pseudocumene with glyoxylic acid to give 2,4,5-trimethylmandelic acid (Atti Accad., Lettere Arti Palermo, Pt. I24 (1965) 19–33) and then to reduce it to 2,4,5-trimethylphenylacetic acid (J. Amer. Chem. Soc. 58 (1936) 629–35). However, the preparation of 2,4,5-trimethylmandelic acid by the process specified has the disadvantage that the 2,4,5-trimethylmandelic acid which has already formed reacts with further pseudocumene under the customary reaction conditions and thus forms considerable proportions of 2,2′,4,4′,5,5′-hexamethyldiphenylacetic acid (Atti Accad., Lettere Arti Palermo, Pt. I24 (1965) 19–33), which of course reduce the yield and make necessary additional purification steps.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([CH3:9])=[CH:4][C:3]=1[CH2:10][C:11]([OH:13])=[O:12].C1(C(=CC(=CC=1)C)C)C.C(O)(=O)C=[O:25]>>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([CH3:9])=[CH:4][C:3]=1[CH:10]([OH:25])[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C(=C1)C)C)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C)C(C)=CC(C)=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(C(=O)O)O)C=C(C(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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